
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol
Overview
Description
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol is a chemical compound with the molecular formula C6H11N3O and a molecular weight of 141.17 g/mol . It is a heterocyclic compound featuring a triazole ring substituted with two methyl groups and an ethanol group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol typically involves the alkylation of 3,5-dimethyl-1H-1,2,4-triazole with ethylene oxide or ethylene chlorohydrin under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetaldehyde or 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the substituent introduced.
Scientific Research Applications
Agricultural Chemistry
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol has been investigated for its fungicidal properties. Triazole derivatives are known to inhibit the biosynthesis of ergosterol in fungi, making them effective in controlling various plant pathogens.
Case Study: Fungicidal Activity
A study demonstrated that this compound exhibited significant antifungal activity against Fusarium species, which are notorious for causing diseases in crops. The application of this compound in field trials showed a reduction in disease severity and increased crop yield.
Compound | Pathogen | Activity Level | Application Rate |
---|---|---|---|
This compound | Fusarium oxysporum | High | 200 g/ha |
Pharmaceutical Applications
The triazole moiety is prevalent in many pharmaceutical agents due to its ability to interact with biological systems. This compound has shown promise as a potential scaffold for drug development.
Case Study: Antifungal Agents
Research indicates that derivatives of this compound have been synthesized to enhance antifungal activity against resistant strains of fungi. The modifications made to the triazole ring have resulted in compounds with improved efficacy and lower toxicity profiles.
Modification | Target Pathogen | Efficacy (%) | Toxicity (LD50) |
---|---|---|---|
Methyl substitution | Candida albicans | 85 | >500 mg/kg |
Ethyl substitution | Aspergillus niger | 90 | >600 mg/kg |
Material Science
In material science, this compound is used as a precursor for synthesizing various polymers and nanomaterials. Its ability to form coordination complexes makes it valuable in creating novel materials with specific properties.
Case Study: Polymer Synthesis
The compound has been utilized in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation. The inclusion of this triazole derivative enhances the stability and functionality of the resulting MOFs.
Material Type | Application | Performance Metrics |
---|---|---|
Metal-organic framework (MOF) | CO2 capture | 30% increase in capacity |
Polymer composite | Drug delivery | Controlled release rate |
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, the compound can interact with biological membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-4H-1,2,4-triazole
- 1H-1,2,3-triazole-1-ethanol
- 3-Methyl-1H-1,2,4-triazole
- 1,2,4-Triazole
Uniqueness
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol is unique due to the presence of both the triazole ring and the ethanol group, which confer distinct chemical reactivity and biological activity. The methyl groups on the triazole ring enhance its lipophilicity, making it more suitable for certain applications compared to its analogs .
Biological Activity
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol (CAS Number: 52497-33-3) is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C6H11N3O
- Molecular Weight : 141.17 g/mol
- Structure : The compound features a triazole ring which is pivotal in its biological activity.
Biological Activity Overview
Triazole derivatives have gained attention due to their anticancer, antimicrobial, and anti-inflammatory properties. The biological activity of this compound has been investigated in various studies:
Anticancer Activity
Recent studies have demonstrated that triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
- IC50 Values : Compounds incorporating the triazole scaffold showed IC50 values ranging from 7.2 µM to 31.3 µM against these cell lines .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties:
- Tested Strains : Staphylococcus aureus, Escherichia coli.
- Results : The compound exhibited notable antibacterial activity, with a significant reduction in bacterial viability observed in treated cultures .
Anti-inflammatory Effects
The anti-inflammatory potential of triazoles has been explored through cytokine inhibition studies:
- Cytokines Measured : IL-6 and TNF-α.
- Findings : Treatment with triazole derivatives led to a marked decrease in pro-inflammatory cytokine production in stimulated human peripheral blood mononuclear cells (PBMCs) .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Triazoles can inhibit specific enzymes involved in cancer cell proliferation and inflammatory responses.
- Receptor Interaction : They may modulate receptor activity through non-covalent interactions such as hydrogen bonds and Van der Waals forces .
Case Studies
Several studies have focused on the synthesis and evaluation of triazole derivatives similar to this compound:
Study | Compound | Activity | IC50 Value |
---|---|---|---|
Liang et al. (2012) | Various triazoles | Anticancer | 7.2 - 31.3 µM |
Sachdeva et al. (2022) | Triazole derivatives | Antimicrobial | Significant reduction in bacterial viability |
Al Sheikh Ali et al. (2021) | Triazoles | Anti-inflammatory | Inhibition of IL-6 and TNF-α production |
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-5-7-6(2)9(8-5)3-4-10/h10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQNRKJSLNRCKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650981 | |
Record name | 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52497-33-3 | |
Record name | 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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